1,1,2-Triethoxycyclohexane
Description
1,1,2-Triethoxycyclohexane is a cyclohexane derivative substituted with three ethoxy (-OCH₂CH₃) groups at the 1, 1, and 2 positions. The ethoxy substituents likely increase its molecular weight (theoretical formula: C₁₂H₂₄O₃) compared to simpler cyclohexane derivatives, influencing physical properties such as boiling point and stability.
Properties
CAS No. |
188410-91-5 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1,1,2-triethoxycyclohexane |
InChI |
InChI=1S/C12H24O3/c1-4-13-11-9-7-8-10-12(11,14-5-2)15-6-3/h11H,4-10H2,1-3H3 |
InChI Key |
YMYWZGJNGBBNFK-UHFFFAOYSA-N |
SMILES |
CCOC1CCCCC1(OCC)OCC |
Canonical SMILES |
CCOC1CCCCC1(OCC)OCC |
Synonyms |
Cyclohexane, 1,1,2-triethoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 1,1,2-Triethoxycyclohexane, enabling comparative analysis:
Key Comparative Analysis
a. Substituent Effects on Reactivity and Toxicity
- Chlorocyclohexane vs. This compound : Chlorine’s electronegativity increases reactivity in substitution reactions compared to ethoxy groups. Chlorocyclohexane’s hazards (e.g., respiratory irritation ) suggest chlorinated derivatives may pose higher acute toxicity than ethoxylated analogs, though direct data for this compound is lacking.
- 1,1,2-Trichloroethane : The trichloro substitution pattern correlates with rapid systemic absorption and neurotoxic effects in animals . Ethoxy groups, being less electrophilic, likely reduce metabolic activation and toxicity.
b. Backbone and Functional Group Impact
- 1,1,2-Trimethoxyethane: The ethane backbone (vs. cyclohexane) reduces steric hindrance, enhancing volatility.
- Cyclohexane : The unsubstituted cyclohexane backbone exhibits low polarity and high volatility. Ethoxy groups in this compound would increase boiling point and reduce flammability relative to cyclohexane .
Research Findings and Data Gaps
Inferred Physical Properties
- Molecular Weight : ~216.3 g/mol (theoretical for C₁₂H₂₄O₃), significantly higher than Chlorocyclohexane (118.6 g/mol ) and cyclohexane (84.16 g/mol ).
- Solubility : Likely miscible with polar aprotic solvents (e.g., DMF) due to ethoxy groups, contrasting with cyclohexane’s hydrophobicity.
Toxicity and Environmental Impact
- No direct data exist for this compound.
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